

Application Notes & Protocols: Statistical Analysis of Historical HRT Clinical Data

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the statistical methodologies for analyzing historical clinical data on Hormone Replacement Therapy (HRT). These notes cover common analytical techniques, data presentation strategies, and step-by-step protocols for key analyses.

Introduction to Analyzing Historical HRT Data

The analysis of historical HRT clinical data presents unique challenges and opportunities. Over the decades, numerous observational studies and randomized controlled trials (RCTs) have generated a vast amount of data.[1] However, findings have often been inconsistent, highlighting the critical role of robust statistical analysis in reconciling discrepancies and drawing reliable conclusions.[2] Methodologies must account for long-term follow-up, time-varying exposures, and a multitude of confounding variables.

This document outlines the primary statistical methods employed in HRT research, providing protocols for their application and guidance on data interpretation.

Key Statistical Methodologies

The choice of statistical method is dictated by the study design (e.g., cohort study, RCT) and the research question. Common approaches include longitudinal data analysis, survival analysis, and logistic regression.



Longitudinal Data Analysis

Longitudinal studies, which collect data from the same subjects repeatedly over a period of time, are crucial for understanding the temporal trends in HRT use and its long-term effects.[3] [4] This approach allows researchers to model changes within individuals over time, providing a more dynamic view than cross-sectional studies.[4]

- Application: Used to characterize trends in HRT prescription rates, analyze discontinuation patterns, and assess the long-term impact of HRT on various health outcomes.[3][5]
- Models:
 - Repeated-Measures Logistic Regression: To examine predictors of HRT initiation and discontinuation over time.[5]
 - Time Series Analysis: To uncover temporal patterns in HRT efficacy and usage.

Survival Analysis

Survival analysis is used to analyze time-to-event data, such as time to death, disease onset, or disease progression.[6] This is a cornerstone of HRT research, particularly for assessing outcomes like all-cause mortality, cancer incidence, and cardiovascular events.

- Application: To evaluate the effect of HRT on survival rates and the risk of developing specific diseases over time.[7][8]
- Models:
 - Kaplan-Meier Estimator: A non-parametric method to estimate the survival function from lifetime data.[9]
 - Cox Proportional Hazards Model: A semi-parametric model used to investigate the
 association between the survival time of patients and one or more predictor variables. It is
 frequently used to analyze data from both RCTs and observational studies.[9][10] It
 calculates Hazard Ratios (HRs) adjusted for various covariates.[7][11]
 - Weibull-Double-Cox Regression: A parametric model that can also be used for survival analysis.[11]



Logistic Regression

Logistic regression is used to model the probability of a binary outcome (e.g., HRT user vs. non-user, presence vs. absence of a side effect).[12]

- Application: To identify factors that predict HRT use or to assess the association between HRT use and a specific binary outcome, while controlling for confounding variables.[5][12]
- Output: Provides Odds Ratios (ORs) which quantify the strength of association between a predictor and the outcome.

Meta-Analysis

Meta-analysis is a statistical procedure for combining data from multiple studies to arrive at a single, more precise estimate of the effect.[13]

- Application: To synthesize findings from various RCTs and observational studies on HRT to evaluate its overall efficacy and safety.[8][13]
- Models:
 - Fixed-Effects Model: Assumes that the true effect of the treatment is the same in all studies.[13]
 - Random-Effects Model: Used when heterogeneity between studies is suspected.[13]

Data Presentation: Summary of Key Findings

Clear presentation of quantitative data is essential for comparing results across different studies.

Table 1: Summary of Hazard Ratios (HR) for All-Cause Mortality with HRT Use



Study / Cohort	HRT Type	Adjusted Hazard Ratio (95% CI)	Key Covariates Adjusted For
Retrospective UK Cohort[7][11]	Combined HRT	0.91 (0.88 - 0.94)	Age, birth cohort, oophorectomy/hyst erectomy, comorbidities (diabetes, CHD, hypertension), BMI, smoking, deprivation status. [11]
Retrospective UK Cohort[7][11]	Estrogen-only	0.99 (0.93 - 1.07)	Age, birth cohort, oophorectomy/hystere ctomy, comorbidities (diabetes, CHD, hypertension), BMI, smoking, deprivation status.[11]
BRCA Carrier Cohort[14]	Any HRT Use	0.48 (0.36 - 0.63)	Matched on year of birth, age at breast cancer diagnosis, and treatments received. [14]
BRCA Carrier Cohort[14]	Estrogen-only	0.37 (0.24 - 0.57)	Matched on year of birth, age at breast cancer diagnosis, and treatments received. [14]

| Ovarian Cancer Meta-Analysis[8] | Any HRT Use | 0.66 (0.57 - 0.76) | Pooled data from 8 studies.[8] |

Table 2: Summary of Odds Ratios (OR) and Other Key Findings



Study / Outcome	Statistical Model	Key Finding
Predictors of HRT Uptake (Surgical Menopause)[5]	Repeated-Measures Logistic Regression	Recent surgery was a significant predictor of HRT uptake (OR = 4.4; 95% CI 2.73-7.22).[5]
HRT Discontinuation (Pre- vs. Post-WHI)[3]	Longitudinal Cohort Analysis	Statistically significant increases in discontinuation in 2002 (67%) compared with 2001 (53%, P<.0001).[3]

| Hip Bone Density Improvement[13] | Meta-Analysis (Fixed-Effects) | HRT groups showed greater improvement than control groups (e.g., Estradiol SMD=1.36; 95% CI 1.11-1.60).[13] |

Experimental Protocols

Protocol: Survival Analysis using Cox Proportional Hazards Model

Objective: To assess the association between HRT use (estrogen-only and combined) and all-cause mortality in a historical cohort of postmenopausal women.

Methodology:

- Cohort Definition:
 - Identify a cohort of postmenopausal women from a historical database (e.g., primary care records).[11]
 - Define HRT users (cases) and non-users (controls).
 - Establish inclusion/exclusion criteria. Exclude patients with a prior history of cancer or major cardiovascular events to assess the impact on a relatively healthy population.[15]
- Matching (Optional but Recommended):



 To control for confounding, match users and non-users on key variables such as age and primary care practice.[11][14] A matched-pair design can be very effective.[14]

Data Extraction:

- For each participant, extract baseline characteristics: age at HRT initiation, type of HRT, comorbidities (e.g., diabetes, hypertension), lifestyle factors (BMI, smoking status), and socioeconomic status.[11][15]
- Define the follow-up period, starting from the date of first HRT prescription until the date of death, transfer out of the practice, or the study end date.[15]

Statistical Analysis:

- Perform initial unadjusted analysis using Kaplan-Meier survival curves to visualize survival differences between groups.
- Fit a Cox proportional hazards regression model to estimate the adjusted hazard ratios (HRs) for all-cause mortality.
- The model should include HRT use as the primary predictor and adjust for the covariates identified in step 3.
- The model can be specified as: $h(t) = h_0(t) * exp(β_1HRT_status + β_2Age + ... + βk*Covariatek)$
- Test the proportional hazards assumption. If violated, consider using a time-dependent covariate model.[10]

Interpretation:

- An HR < 1 indicates a reduced hazard of death for HRT users compared to non-users.
- An HR > 1 indicates an increased hazard.
- An HR = 1 indicates no difference.
- Report the 95% confidence interval and p-value for each HR.



Protocol: Longitudinal Analysis of HRT Discontinuation

Objective: To analyze the temporal trends and predictors of HRT discontinuation.

Methodology:

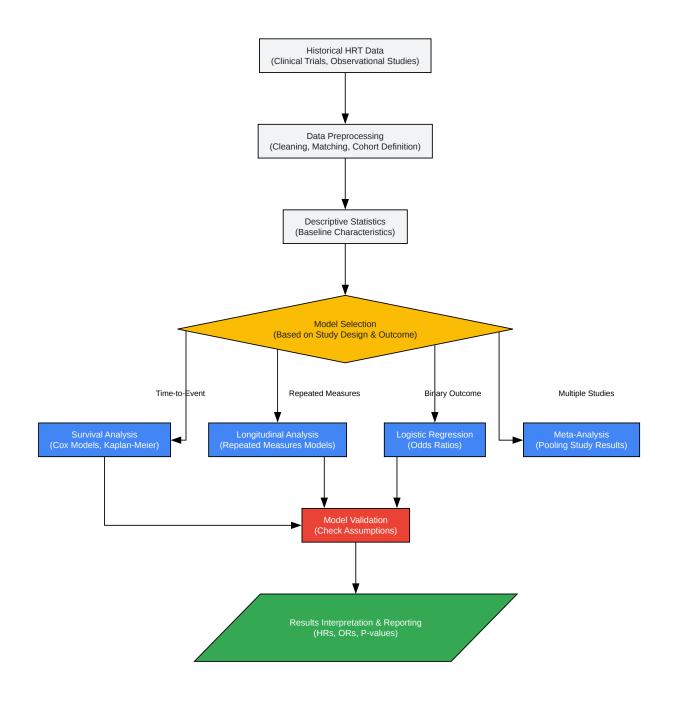
- Cohort Definition:
 - Identify a cohort of women aged ≥55 years who initiated HRT during a specific period from a prescription database.[3]
 - Ensure continuous eligibility for benefits/coverage during the follow-up period.[3]
- Defining Discontinuation:
 - Define discontinuation as the absence of a prescription refill for a specified period (e.g., >
 3 consecutive months).[3]
- · Data Collection:
 - Collect data on HRT type (unopposed estrogen vs. combination), patient demographics, and the timing of major clinical trial publications (e.g., the Women's Health Initiative -WHI).[3]
- Statistical Analysis:
 - Use repeated-measures logistic regression to identify predictors of discontinuation.[5]
 - The model can include variables such as age, HRT type, duration of use, and time period (pre/post major trial publication).
 - Analyze trends over time by plotting the percentage of women discontinuing HRT in different calendar years.
- Interpretation:
 - Identify factors significantly associated with a higher or lower odds of discontinuing therapy.



 Assess the impact of external events, like the publication of major clinical trials, on discontinuation rates.[3]

Visualizations: Workflows and Logical Diagrams General Workflow for Statistical Analysis



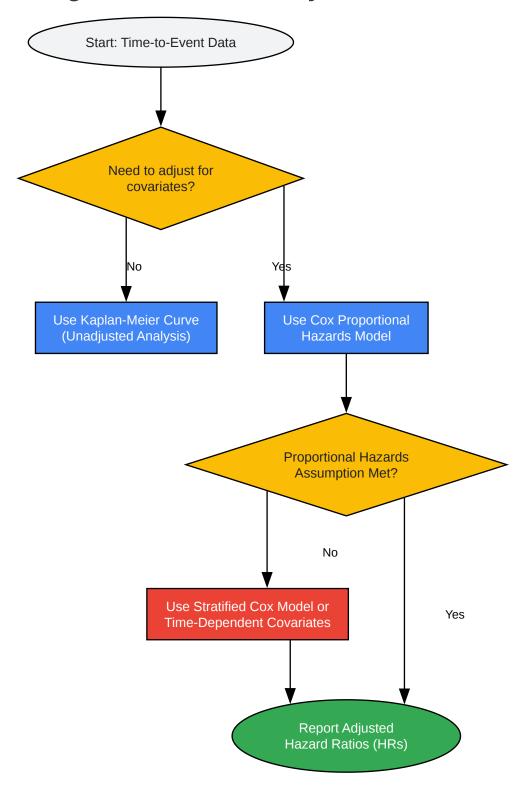


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Caption: Workflow for statistical analysis of historical HRT data.



Decision Logic for Survival Analysis

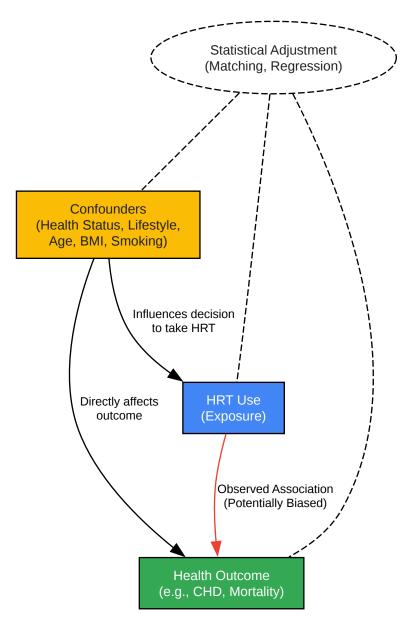


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Caption: Decision tree for selecting a survival analysis method.



Conceptual Model of Confounding in HRT Observational Studies



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Caption: Conceptual diagram of confounding variables in HRT studies.

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